molecular formula C14H11F7N2O2 B14155465 N'-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide CAS No. 203200-76-4

N'-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide

Cat. No.: B14155465
CAS No.: 203200-76-4
M. Wt: 372.24 g/mol
InChI Key: CBPLYQHOYNDADX-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of hydrazides, which are characterized by the presence of a hydrazine functional group attached to an acyl group. The presence of fluorine atoms in its structure imparts significant chemical stability and reactivity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide typically involves the reaction of a heptafluoroketone with benzohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N’-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and ability to form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide is unique due to its high fluorine content, which imparts exceptional chemical stability and reactivity

Properties

CAS No.

203200-76-4

Molecular Formula

C14H11F7N2O2

Molecular Weight

372.24 g/mol

IUPAC Name

N'-[(Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide

InChI

InChI=1S/C14H11F7N2O2/c1-8(22-23-11(25)9-5-3-2-4-6-9)7-10(24)12(15,16)13(17,18)14(19,20)21/h2-7,22H,1H3,(H,23,25)/b8-7-

InChI Key

CBPLYQHOYNDADX-FPLPWBNLSA-N

Isomeric SMILES

C/C(=C/C(=O)C(C(C(F)(F)F)(F)F)(F)F)/NNC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)NNC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.